molecular formula C12H19N3 B019190 2-[(4-Methylpiperazin-1-yl)methyl]aniline CAS No. 19577-84-5

2-[(4-Methylpiperazin-1-yl)methyl]aniline

Cat. No. B019190
CAS RN: 19577-84-5
M. Wt: 205.3 g/mol
InChI Key: FRPRBZVFSKUCPZ-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazin-1-yl)methyl]aniline is a chemical compound utilized in various synthesis processes. Its relevance in chemistry stems from its role in forming complex molecules, often used in pharmaceuticals and material sciences.

Synthesis Analysis

  • A method for synthesizing 2-[(4-Methylpiperazin-1-yl)methyl]aniline involves catalytic N-alkylation reactions. Ruthenium-complex catalyzed N-alkylation of aromatic amines with diols is an example, yielding significant compounds including arylpiperazines (Abbenhuis, Boersma, & Koten, 1998).
  • Another synthesis pathway includes the use of microwave heating for rapid and efficient synthesis of related compounds like 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Molecular Structure Analysis

  • The molecular structure of 2-[(4-Methylpiperazin-1-yl)methyl]aniline and its derivatives has been characterized using various techniques, including X-ray analysis and computational investigations (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

  • This compound is involved in nucleophilic substitution reactions as seen in the synthesis of related compounds like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Mishriky & Moustafa, 2013).

Physical Properties Analysis

  • The physical properties of this compound and its derivatives can be inferred from the structural analysis. The crystal structure informs on its solid-state properties, including stability and packing (Karczmarzyk & Malinka, 2008).

Chemical Properties Analysis

  • Its chemical properties, such as reactivity and bonding, can be deduced from its involvement in various synthesis reactions and the resulting products' properties (Mishriky & Moustafa, 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPRBZVFSKUCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424462
Record name 2-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylpiperazin-1-yl)methyl]aniline

CAS RN

19577-84-5
Record name 2-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 30 volume parts of ethanol is dissolved 1.87 parts of N1 -methyl-N4 -(2-nitrobenzyl)piperazine, followed by the addition of 3.0 parts of Raney nickel. Then, 3.0 parts of hydrazine hydrate is further added to the mixture and the entire mixture is kept at room temperature for 2 hours. Following this reaction, the Raney nickel is filtered off and the solvent is distilled off under reduced pressure. The residual oily substance is recrystallized from aqueous methanol. The procedure gives pale yellow crystals melting at 78° to 79° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Xin, J Wen, F Tang, C Tu, H Shen, X Zhao - Bioorganic & medicinal …, 2013 - Elsevier
Hedgehog signaling pathway inhibitors are emerging as new therapeutic intervention against cancer. A novel series of N-(2-pyrimidinylamino) benzamide derivatives as hedgehog …
Number of citations: 38 www.sciencedirect.com

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